2-Bromo-6-ethoxypyrazine
Overview
Description
2-Bromo-6-ethoxypyrazine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is characterized by a pyrazine ring substituted with a bromine atom at the second position and an ethoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxypyrazine typically involves the bromination of 6-ethoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethoxypyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazine derivatives.
Coupling Reactions: Biaryl or vinyl-substituted pyrazines.
Scientific Research Applications
2-Bromo-6-ethoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and ethoxy substituents can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Bromo-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-6-ethoxypyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-ethoxypyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-ethoxypyrazine is unique due to the presence of both bromine and ethoxy substituents, which can influence its reactivity and interactions in chemical and biological systems
Properties
IUPAC Name |
2-bromo-6-ethoxypyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZSRJQNYADCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312985 | |
Record name | 2-Bromo-6-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-76-0 | |
Record name | 2-Bromo-6-ethoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-ethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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